3-Chloro-10H-phenothiazine
Overview
Description
3-Chloro-10H-phenothiazine is a heterocyclic compound with the molecular formula C12H8ClNS. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. The compound is characterized by a three-ring structure consisting of two benzene rings fused to a central thiazine ring, with a chlorine atom attached to the third position of the phenothiazine core.
Mechanism of Action
Target of Action
3-Chloro-10H-phenothiazine is a derivative of phenothiazine, which is known to interact with dopaminergic receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, emotion, and endocrine regulation .
Mode of Action
Phenothiazine derivatives, such as this compound, are thought to act as antagonists at dopaminergic receptors . This means they bind to these receptors and inhibit their activity, preventing dopamine from exerting its effects . This can lead to changes in the transmission of signals in the brain, affecting various physiological functions .
Biochemical Pathways
Given its similarity to other phenothiazine derivatives, it may influence thedopaminergic pathways in the brain . By blocking dopaminergic receptors, this compound could disrupt the normal functioning of these pathways, leading to alterations in signal transmission .
Pharmacokinetics
Phenothiazine derivatives are generally known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its potential role as a dopaminergic antagonist, it could lead to changes in neuronal activity and neurotransmission . These changes could potentially influence various physiological functions, from motor control to emotional regulation .
Biochemical Analysis
Biochemical Properties
They exhibit low oxidation potentials with a fully reversible one-electron redox process and good hole mobility .
Cellular Effects
Phenothiazine derivatives have been shown to be effective photoredox catalysts for various synthetic transformations .
Molecular Mechanism
Phenothiazine derivatives have been shown to display conventional fluorescence and thermally activated delayed fluorescence (TADF) as well as room-temperature phosphorescence (RTP), mainly because of their distinct boat conformation that can induce different charge transfer characteristics and molecular packing motifs .
Temporal Effects in Laboratory Settings
Phenothiazine derivatives have been shown to exhibit reversible redox behavior and maintain a strong excited-state reduction potential .
Dosage Effects in Animal Models
Phenothiazine derivatives have been shown to be effective photoredox catalysts for various synthetic transformations .
Metabolic Pathways
Phenothiazine derivatives have been shown to be effective photoredox catalysts for various synthetic transformations .
Transport and Distribution
Phenothiazine derivatives have been shown to be effective photoredox catalysts for various synthetic transformations .
Subcellular Localization
Phenothiazine derivatives have been shown to be effective photoredox catalysts for various synthetic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-10H-phenothiazine typically involves the chlorination of phenothiazine. One common method is the electrophilic aromatic substitution reaction, where phenothiazine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst like aluminum chloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenothiazine derivatives, which are studied for their electronic and photophysical properties.
Biology: The compound is investigated for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
Medicine: Derivatives of this compound are explored for their antipsychotic and antiemetic properties, similar to other phenothiazine-based drugs.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Comparison with Similar Compounds
Phenothiazine: The parent compound without the chlorine substitution.
2-Chlorophenothiazine: Chlorine atom attached at the second position instead of the third.
10-Methylphenothiazine: A methyl group attached to the nitrogen atom of the phenothiazine core.
Uniqueness: 3-Chloro-10H-phenothiazine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The position of the chlorine atom can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets.
Properties
IUPAC Name |
3-chloro-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVPRWTWNQSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061624 | |
Record name | 10H-Phenothiazine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-99-4 | |
Record name | 3-Chloro-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorophenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Phenothiazine, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10H-Phenothiazine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAA2N1HWX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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